2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
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Biological Activity
The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and significant research findings.
Chemical Structure and Properties
The compound features a pyrido-thiadiazine core with isoxazole and methylthio substituents. Its molecular formula is C15H16N4O3S with a molecular weight of approximately 336.38 g/mol. The presence of multiple heteroatoms contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | Inhibition Concentration (IC50) |
---|---|---|
Compound A | Bacterial | 10 µg/mL |
Compound B | Fungal | 5 µg/mL |
Compound C | Bacterial | 15 µg/mL |
Antioxidant Properties
The antioxidant capacity of this class of compounds has been evaluated in various studies. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. Compounds similar to the target molecule have demonstrated effective radical scavenging abilities in vitro .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) have shown efficacy against various diseases including cancer and autoimmune disorders. The compound's structural components suggest it may interact with key active sites in these enzymes, leading to significant inhibitory effects .
Study on Dihydroorotate Dehydrogenase Inhibition
A study conducted by Umesha et al. demonstrated that a structurally similar compound exhibited higher activity than known DHODH inhibitors like brequinar and teriflunomide. This suggests that the target compound may also possess similar or enhanced inhibitory effects on DHODH, potentially making it a candidate for further development in immunosuppressive therapies .
Antimicrobial Evaluation
In another investigation, derivatives of the target compound were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of this chemical class .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-12-16(13(2)27-21-12)11-22-19(24)23(14-6-4-7-15(10-14)28-3)18-17(29(22,25)26)8-5-9-20-18/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMWOYCLOMBWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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